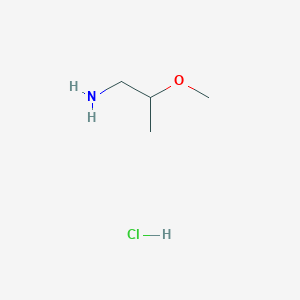
4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride (4-ANCP) is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine analogue of the neurotransmitter dopamine, and is known to act as an agonist of the dopamine D2 receptor. 4-ANCP has been studied for its potential to be used as an agonist of other receptors, such as the serotonin 5-HT2A receptor, and as a tool for studying the effects of dopamine and other neurotransmitters.
Applications De Recherche Scientifique
Hydrogen Bonding Studies
4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride and similar compounds have been examined for their hydrogen bonding properties. For example, in a study by Kubicki et al. (2000), the crystal structures of related anticonvulsant enaminones were determined, focusing on hydrogen bonding patterns, which are crucial for understanding molecular interactions and stability (Kubicki, Bassyouni, & Codding, 2000).
Heterocyclic Synthesis
Compounds like 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride are used in heterocyclic synthesis. Ahmed (2007) discussed the synthesis of new antibiotic and antibacterial drugs, highlighting the importance of these compounds in drug development (Ahmed, 2007).
Synthesis of Carboxamides
The formation of carboxamides, which are essential in pharmaceuticals and organic chemistry, utilizes compounds like 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride. Kunishima et al. (2001) demonstrated an efficient method for forming carboxamides, underlining the chemical utility of such compounds (Kunishima et al., 2001).
Synthesis of Pyrrole-Carboxamides
Mohammadi et al. (2017) described a method for synthesizing pyrrole-carboxamides, showcasing the utility of similar compounds in the creation of novel organic molecules (Mohammadi, Khorrami, Ghorbani, & Dušek, 2017).
Aminocarbonylation Reactions
Gergely, Takács, & Kollár (2017) utilized a related compound in palladium-catalyzed aminocarbonylation reactions, which are fundamental in organic synthesis and drug discovery (Gergely, Takács, & Kollár, 2017).
Anticancer Research
Compounds like 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride have been explored in anticancer research. For instance, Howell et al. (2012) investigated 9‐aminoacridine carboxamides' effects on DNA structures, crucial for developing new cancer therapies (Howell et al., 2012).
Propriétés
IUPAC Name |
4-amino-N-cyclohexylpiperidine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.ClH/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11;/h10-11H,1-9,13H2,(H,14,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKNICIPCFMPLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride](/img/structure/B1318290.png)

![1-(5A,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B1318296.png)
![4-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B1318303.png)

![4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318309.png)
![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)





![2-[(Tetrahydrofuran-2-ylmethyl)amino]-nicotinonitrile](/img/structure/B1318353.png)